Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a benzo[d]thiazole core substituted at position 2 with a 3-chlorobenzamido group and at position 6 with an ethyl carboxylate moiety. This compound is synthesized via acylation of the precursor ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6) using 3-chlorobenzoyl chloride or analogous reagents . The 3-chlorobenzamido substituent likely enhances lipophilicity and target binding, making this compound a candidate for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-2-23-16(22)11-6-7-13-14(9-11)24-17(19-13)20-15(21)10-4-3-5-12(18)8-10/h3-9H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWQTHGNAMEKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorobenzamido Group: The chlorobenzamido group is introduced by reacting the benzothiazole core with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of oxidized benzothiazole derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex benzothiazole derivatives with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in key biological processes, leading to its antimicrobial and anticancer effects.
Modulate Receptors: It can bind to and modulate specific receptors, affecting cellular signaling pathways.
Induce Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Key Observations :
- Substitution at position 2 is critical for modulating biological activity. For example, the 3-chlorobenzamido group introduces a bulky aromatic moiety, while Boc-piperazine (in ) adds a basic, polar group .
- Position 6 carboxylate esters (ethyl or methyl) are common across derivatives, likely to improve solubility and synthetic accessibility .
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Data
| Compound Name | Melting Point (°C) | $ ^1H $ NMR (Key Signals) | LogP (Predicted) |
|---|---|---|---|
| Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate | Not reported | δ 8.3–7.5 (aromatic H), 4.4 (q, COOCH$2$), 1.4 (t, CH$3$) | ~3.5* |
| Ethyl 2-aminobenzo[d]thiazole-6-carboxylate | Not reported | δ 7.9–7.3 (aromatic H), 4.3 (q, COOCH$2$), 1.3 (t, CH$3$) | ~2.0 |
| Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate | Not reported | δ 8.7–7.4 (aromatic H), 5.3 (s, OCH$2$), 3.8 (s, COOCH$3$) | ~1.8 |
Notes:
- The 3-chlorobenzamido group increases logP compared to amino-substituted analogs, suggesting enhanced membrane permeability .
- Aromatic proton shifts in the benzo[d]thiazole ring (δ 7.5–8.3) are consistent across derivatives, with downfield shifts influenced by electron-withdrawing groups (e.g., carboxylate) .
SAR Insights :
- Position 2 Substituents : Bulky, aromatic groups (e.g., 3-chlorobenzamido) may improve target affinity via π-π stacking, while basic groups (e.g., piperazine) enhance solubility .
- Position 4 Modifications : Alkoxy groups (e.g., pyridinylmethoxy) in significantly boost antibacterial activity, suggesting a role in disrupting gyrase-DNA interactions .
Biological Activity
Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its ability to interact with various biological targets. The presence of the chloro and carboxylate groups enhances its reactivity and biological activity.
The compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : It inhibits specific enzymes that play crucial roles in cellular processes, contributing to its antimicrobial and anticancer properties.
- Receptor Modulation : The compound can bind to various receptors, altering cellular signaling pathways.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains by disrupting microbial cell membranes and inhibiting growth.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. For instance, it was found to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. A notable study reported that the compound inhibited tumor growth by targeting key signaling molecules involved in cancer progression.
Anti-inflammatory Effects
Additionally, this compound has shown anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses is under investigation.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
-
Anticancer Activity :
- In vitro assays revealed that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent reduction in cell viability in MCF7 breast cancer cells, with an IC50 value of approximately 30 µM.
-
Mechanistic Insights :
- Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G1 phase, leading to increased sub-G1 populations indicative of apoptosis.
Data Summary Table
| Biological Activity | Observed Effect | IC50/ MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Effective against S. aureus | MIC = 5 µg/mL | |
| Anticancer | Induces apoptosis in MCF7 | IC50 = 30 µM | |
| Anti-inflammatory | Modulates immune response | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 3-chlorobenzoyl chloride under Schotten-Baumann conditions. Key optimizations include:
- Solvent selection : Use anhydrous THF or DMF to enhance reactivity .
- Catalysis : Copper(II) bromide improves bromination efficiency in precursor steps .
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
- Purification : Flash chromatography (ethyl acetate/hexane, 1:3) yields >95% purity .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm the thiazole ring, amide linkage, and ester group. Key signals: δ 8.3–8.1 ppm (aromatic H), δ 4.3–4.4 ppm (ester -CH-) .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H] at m/z 375.1 confirms molecular weight .
- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and packing interactions .
Q. How does the 3-chlorobenzamido substituent influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The 3-chloro group increases hydrophobicity, reducing aqueous solubility. Use DMSO or ethanol for in vitro assays .
- Reactivity : The electron-withdrawing chloro group activates the amide carbonyl for nucleophilic attack, enabling derivatization (e.g., piperidine substitution via Buchwald-Hartwig coupling) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC variability in anticancer assays) be resolved?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 or HepG2) and incubation times (48–72 hrs) .
- Impurity profiling : LC-MS monitors byproducts; >98% purity is critical for reproducible results .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) to identify off-target effects .
Q. What strategies enhance the compound’s selectivity for DNA gyrase in antibacterial studies?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the carboxylate ester to a morpholinoethyl group, improving bacterial membrane penetration .
- Docking simulations : AutoDock Vina predicts binding to gyrase’s ATP-binding pocket (∆G < -9 kcal/mol) .
- Resistance testing : Serial passage assays against Acinetobacter baumannii identify mutations (e.g., GyrA S81L) impacting efficacy .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET prediction : SwissADME estimates logP (~3.2) and CYP3A4 metabolism risks .
- MD simulations : GROMACS models predict hepatic stability (t > 6 hrs) .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with tumor growth inhibition .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
